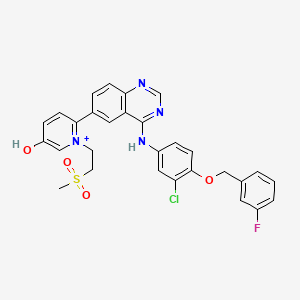
Lapatinib metabolite M5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lapatinib metabolite M5 is a significant metabolite of Lapatinib, an orally active dual tyrosine kinase inhibitor used primarily in the treatment of HER2-positive breast cancer. Lapatinib inhibits the intracellular tyrosine kinase domains of both epidermal growth factor receptor (HER1/EGFR) and human epidermal growth factor receptor type 2 (HER2/ERBB2), which are critical in the pathogenesis of various cancers .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lapatinib metabolite M5 involves the metabolic transformation of Lapatinib primarily through the action of cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5 . The process includes N- and O-dealkylation reactions, leading to the formation of various metabolites, including M5 .
Industrial Production Methods
Industrial production of this compound is typically achieved through the biotransformation of Lapatinib in controlled environments using human liver microsomes or recombinant enzymes. This method ensures the production of the metabolite in sufficient quantities for research and therapeutic purposes .
化学反应分析
Types of Reactions
Lapatinib metabolite M5 undergoes several types of chemical reactions, including:
Oxidation: Primarily mediated by cytochrome P450 enzymes, leading to the formation of reactive intermediates.
Reduction: Though less common, reduction reactions can also occur under specific conditions.
Substitution: Involves the replacement of functional groups within the molecule.
Common Reagents and Conditions
The common reagents used in these reactions include:
Cytochrome P450 enzymes: For oxidation and dealkylation reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and dealkylated metabolites, with M5 being one of the prominent ones .
科学研究应用
Lapatinib metabolite M5 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical studies to understand the metabolic pathways of Lapatinib.
Biology: Studied for its role in cellular signaling pathways and its effects on cancer cell proliferation.
Medicine: Investigated for its potential therapeutic effects and its role in drug-induced liver injury.
Industry: Utilized in the development of new therapeutic agents targeting HER2-positive cancers.
作用机制
相似化合物的比较
Similar Compounds
Similar compounds to Lapatinib metabolite M5 include:
N-desmethyl Lapatinib: Another metabolite of Lapatinib with similar inhibitory effects on HER1 and HER2.
O-desmethyl Lapatinib: Also a metabolite of Lapatinib, involved in similar metabolic pathways.
Uniqueness
This compound is unique due to its specific metabolic pathway and its role in the potential hepatotoxicity associated with Lapatinib treatment . Its formation and subsequent reactions provide insights into the drug’s safety profile and therapeutic efficacy .
属性
CAS 编号 |
1807733-95-4 |
|---|---|
分子式 |
C29H25ClFN4O4S+ |
分子量 |
580.0 g/mol |
IUPAC 名称 |
6-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]-1-(2-methylsulfonylethyl)pyridin-1-ium-3-ol |
InChI |
InChI=1S/C29H24ClFN4O4S/c1-40(37,38)12-11-35-16-23(36)7-9-27(35)20-5-8-26-24(14-20)29(33-18-32-26)34-22-6-10-28(25(30)15-22)39-17-19-3-2-4-21(31)13-19/h2-10,13-16,18,36H,11-12,17H2,1H3/p+1 |
InChI 键 |
YTXMIVIMYLIVIX-UHFFFAOYSA-O |
规范 SMILES |
CS(=O)(=O)CC[N+]1=C(C=CC(=C1)O)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















